(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride
Description
Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2.ClH/c7-5-2-1-4(9-8)3-6(5)10(11)12;/h1-3,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFHFMNLBWYZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)[N+](=O)[O-])F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 4-Fluoroaniline
- The nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline is best performed under anhydrous conditions to minimize resin formation and oxidation damage, which improves yield and purity.
- The nitrating agent is a mixture of nitric acid and sulfuric acid , with nitric acid being the preferred nitrating species.
- The reaction temperature is maintained at 0 to 15 °C , preferably around 3 to 10 °C , to optimize yield and reduce side reactions.
- After nitration, the crude product is treated with cold dilute hydrochloric acid to separate insoluble resins, followed by basification to precipitate the desired 4-fluoro-3-nitroaniline.
| Parameter | Condition/Value |
|---|---|
| Nitrating agent | Nitric acid + sulfuric acid |
| Temperature range | 0–15 °C (preferably 3–10 °C) |
| Reaction medium | Anhydrous |
| Recovery method | Cold dilute HCl wash, alkaline precipitation |
| Yield improvement strategy | Minimize water content, low temperature |
This method yields high-purity 4-fluoro-3-nitroaniline suitable for further conversion.
Conversion of 4-Fluoro-3-nitroaniline to this compound
Diazotization and Reduction
- The aromatic amine group is converted to a diazonium salt via diazotization using sodium nitrite in hydrochloric acid at low temperature (0–5 °C).
- The diazonium salt is then subjected to reduction to yield the hydrazine derivative.
- A preferred reductive agent is sodium pyrosulfite (Na2S2O5) , which offers advantages of shorter reaction times (about 30 minutes) and high product purity (>98%).
- The reduction is conducted at 10–35 °C with pH maintained between 7 and 9 .
- A subsequent reinforced reduction step is performed at 60–80 °C and pH 6–8 with additional sodium pyrosulfite to ensure complete conversion.
Hydrochloride Salt Formation
- After reduction, the product is acidified with concentrated hydrochloric acid to precipitate the hydrazine as its hydrochloride salt .
- The precipitate is filtered, washed, and dried to yield this compound with high purity (~99%).
| Step | Conditions | Notes |
|---|---|---|
| Diazotization | 0–5 °C, NaNO2 + HCl | Formation of diazonium salt |
| Reduction | 10–35 °C, pH 7–9, Na2S2O5 | Rapid reduction, high purity |
| Reinforced reduction | 60–80 °C, pH 6–8, Na2S2O5 | Completes reduction |
| Acidification | Concentrated HCl, 90–103 °C | Precipitates hydrazine hydrochloride |
| Purification | Activated carbon decolorization | Removes impurities |
| Yield and purity | ~99% purity | High yield, low cost |
This method is documented in patent CN101143836A and is recognized for its efficiency and cost-effectiveness.
Alternative Methodologies
- A related approach involves starting from 4-nitroaniline and converting it to 4-nitrophenylhydrazine hydrochloride via diazotization and reduction with stannous chloride in hydrochloric acid at 0 °C.
- This method yields the hydrazine hydrochloride salt with moderate yield (~39%) and involves longer reaction times (up to 2 hours for reduction).
- However, this route is less commonly used for the fluoro-substituted analog due to lower yields and purity compared to sodium pyrosulfite reduction.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The use of sodium pyrosulfite as the reductive agent is superior to traditional methods such as stannous chloride reduction due to faster kinetics, higher purity, and lower production costs.
- Maintaining controlled pH and temperature during reduction is critical to avoid side reactions and degradation.
- The nitration step benefits significantly from low water content and low temperature to reduce resin formation and oxidation, thereby improving yield and purity of the nitroaniline intermediate.
- The final hydrazine hydrochloride salt exhibits good stability and can be purified by recrystallization and activated carbon treatment to remove colored impurities.
Chemical Reactions Analysis
(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common reagents used in these reactions include hydrogen chloride, sodium nitrite, and tin(II) chloride . Major products formed from these reactions include amino derivatives and hydrazones.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the preparation of pyrazolylbenzimidazole derivatives, which are useful in medicinal chemistry for developing new therapeutic agents .
Reactivity and Derivative Formation
The compound can undergo several chemical transformations due to the presence of both nitro and hydrazine functional groups. For instance, it can react with different electrophiles to form substituted hydrazones and azo compounds, which have applications in dyes and pigments .
Pharmaceutical Applications
Drug Development
The compound is utilized in the synthesis of pharmaceutical intermediates. It has been reported to be involved in the preparation of nitro-p-phenylenediamine, a compound widely used in hair dyes . The ability to modify its structure allows researchers to explore various pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. The presence of the nitro group is particularly significant as it contributes to the biological activity of the resulting compounds .
Material Sciences
Polymer Chemistry
In material sciences, this compound can be employed in the synthesis of polymers and resins. Its reactive hydrazine group allows for cross-linking reactions, which are essential for creating durable materials with specific properties .
Analytical Chemistry
Reagent in Analytical Methods
This compound is also used as a reagent in various analytical techniques, including chromatography and spectrometry. Its ability to form stable complexes with metal ions makes it useful in the detection and quantification of these ions in environmental samples .
Mechanism of Action
The mechanism of action of (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride involves its reactivity due to the presence of the fluoro and nitro groups. These groups influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The hydrazine moiety can form stable hydrazones with carbonyl compounds, which is useful in biochemical assays and pharmaceutical development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical properties, synthetic methods, and applications of (4-fluoro-3-nitrophenyl)hydrazine hydrochloride are compared below with structurally related hydrazine derivatives. Key differences arise from substituent positions, electronic effects, and steric factors.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings :
Electronic Effects: The nitro group (-NO₂) in (4-fluoro-3-nitrophenyl)hydrazine HCl enhances electrophilicity, making it reactive toward nucleophiles (e.g., in condensation reactions for heterocycle synthesis) . Comparatively, non-nitrated analogs like (3-fluorophenyl)hydrazine HCl are less electrophilic but exhibit better solubility in polar solvents . Fluorine at the 4-position increases oxidative stability and lipophilicity, which is advantageous in drug design .
Synthetic Methods :
- 4-Nitrophenylhydrazine HCl is synthesized via diazotization of 4-nitroaniline followed by NaHSO₃ reduction , whereas methyl-substituted analogs (e.g., 4-fluoro-3,5-dimethylphenyl) require additional alkylation steps, increasing synthetic complexity .
Applications: Solar Cells: 4-Nitrophenylhydrazine HCl reduces I₂ in perovskite precursors, achieving >23% device efficiency . The fluorine analog may offer similar utility with improved stability. Biological Activity: Fluorinated hydrazines (e.g., 3-fluorophenyl derivatives) show superior antifungal and anti-proliferative activity compared to non-fluorinated counterparts due to enhanced membrane permeability .
Fluorinated derivatives may pose additional risks from HF release under decomposition .
Biological Activity
(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride, with the CAS number 1033439-46-1, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula of this compound is CHClFNO, and it has a molecular weight of 189.60 g/mol. The compound features important functional groups that contribute to its biological activity, including a hydrazine moiety, which is often implicated in various biochemical interactions.
Antiviral Properties
Recent studies have highlighted the potential of hydrazine derivatives as antiviral agents. For instance, this compound has been explored in the context of hepatitis C virus (HCV) replication inhibition. A structure-based discovery approach identified derivatives that exhibited significant antiviral activity against HCV's NS5B RNA-dependent RNA polymerase, suggesting that similar hydrazine compounds might share this inhibitory effect .
Antioxidant Activity
Hydrazine derivatives are also known for their antioxidant properties. The presence of nitro and fluoro groups can enhance the radical scavenging activity of these compounds. Studies have shown that such derivatives can effectively reduce oxidative stress markers in various biological models, indicating their potential therapeutic applications in oxidative stress-related diseases.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in specific cancer cells, although detailed IC50 values and mechanisms remain to be fully elucidated. Such findings are crucial for understanding its potential role in cancer therapy .
Study on HCV Inhibition
In a notable study aimed at discovering novel anti-HCV agents, this compound was used as a precursor for synthesizing pyrazolobenzothiazine derivatives. These derivatives demonstrated promising antiviral activity with EC50 values indicating effective inhibition of HCV replication .
Antioxidant Efficacy Assessment
Another investigation focused on evaluating the antioxidant capacity of various hydrazine derivatives, including this compound. The study employed several assays to measure radical scavenging ability and found that this compound exhibited significant antioxidant activity compared to controls, supporting its potential use in formulations aimed at reducing oxidative damage .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 189.60 g/mol |
| Boiling Point | Not available |
| Solubility | High |
| Log P | 0.67 |
| GI Absorption | High |
| BBB Permeant | No |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in viral replication or cancer cell proliferation.
- Radical Scavenging : The compound's structure allows it to neutralize free radicals, contributing to its antioxidant effects.
Q & A
Q. What are the optimal synthetic routes for (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves coupling 4-fluoro-3-nitrobenzene derivatives with hydrazine under acidic conditions. For analogs like phenylhydrazine hydrochlorides, refluxing in ethanol with stoichiometric hydrazine derivatives (e.g., 2-chlorophenylhydrazine) for 6–8 hours achieves cyclization . Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) can mitigate side reactions from the nitro group’s electron-withdrawing effects. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolating the hydrochloride salt through ethanol recrystallization enhances purity .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Key techniques include:
- NMR : H/C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling patterns. F NMR resolves fluorine-specific splitting .
- HPLC-MS : Confirms molecular ion peaks (expected m/z ~229.6 for CHFNO·HCl) and purity (>95%) .
- XRD : Resolves structural ambiguities caused by fluorine’s electronegativity or nitro group planarity . Contradictions in NMR integration (e.g., unexpected splitting) may arise from paramagnetic impurities; recrystallization or column chromatography (silica, CHCl/MeOH) is advised .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Due to its structural similarity to phenylhydrazine hydrochloride (LD 25–2100 mg/kg in rodents), strict precautions apply:
- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.
- Avoid inhalation; store in airtight containers away from oxidizers.
- Decontaminate spills with 10% sodium bicarbonate, followed by ethanol rinse .
Advanced Research Questions
Q. How does the nitro group in this compound influence its reactivity in heterocyclic synthesis (e.g., pyrazoles or indoles)?
- Methodological Answer : The nitro group acts as an electron-withdrawing meta-director, facilitating cyclocondensation with ketones or aldehydes. For example, in Fischer indole synthesis, refluxing with cyclohexanone in acetic acid generates nitro-substituted indoles. The fluorine atom enhances regioselectivity by sterically hindering ortho positions. Compare with 3,5-dimethylphenylhydrazine hydrochloride, where electron-donating groups accelerate cyclization but reduce thermal stability .
Q. How can researchers address instability of the nitro group during storage or reactions?
- Methodological Answer : Nitro group degradation (e.g., reduction to amine under light/heat) is minimized by:
Q. What strategies resolve contradictory data in reaction yields or byproduct formation across studies?
- Methodological Answer : Contradictions often stem from:
- Solvent polarity : Higher polarity (e.g., DMF) may stabilize intermediates but promote hydrolysis. Re-optimize solvent ratios (e.g., ethanol:water 4:1) .
- Catalyst traces : Metal impurities (e.g., Fe) from reagents can catalyze nitro reduction. Pre-treat solvents with activated charcoal or chelating resins .
- Byproduct identification : Use LC-MS/MS to detect hydrazine dimers or nitroso intermediates. Adjust stoichiometry (1.2:1 hydrazine:carbonyl) to suppress dimerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
